Unii-I2cst2BV1Q
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Overview
Description
This compound has shown significant efficacy in reducing inflammation, neuropathic pain, and pulmonary fibrosis . Unlike traditional nonsteroidal anti-inflammatory drugs and selective cyclooxygenase-2 inhibitors, AK106-001616 reduces the production of prostaglandin E2 and leukotriene B4 by stimulated cells .
Preparation Methods
The synthesis of AK106-001616 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Step 1: Formation of the indan-2-yloxy group.
Step 2: Introduction of the 1-methyl-1H-indazol-5-yl group.
Step 3: Coupling of the amino group to the core structure.
Industrial production methods for AK106-001616 are designed to optimize yield and purity while minimizing environmental impact. These methods often involve the use of advanced catalytic processes and continuous flow chemistry to ensure efficient and scalable production .
Chemical Reactions Analysis
AK106-001616 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AK106-001616 has a wide range of scientific research applications, including:
Mechanism of Action
AK106-001616 exerts its effects by selectively inhibiting the cytosolic phospholipase A2 enzyme. This enzyme is responsible for hydrolyzing the sn-2 acyl bond of glycerophospholipids, releasing arachidonic acid, which is then converted into prostaglandins and leukotrienes . By inhibiting this enzyme, AK106-001616 reduces the production of these inflammatory lipid mediators, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
AK106-001616 is unique compared to other similar compounds due to its selective inhibition of cytosolic phospholipase A2 without the gastrointestinal and cardiovascular risks associated with traditional nonsteroidal anti-inflammatory drugs and selective cyclooxygenase-2 inhibitors . Similar compounds include:
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Indomethacin: Another nonsteroidal anti-inflammatory drug with a broader inhibition profile.
AK106-001616 stands out due to its targeted mechanism of action and favorable safety profile .
Properties
CAS No. |
590416-75-4 |
---|---|
Molecular Formula |
C26H25N3O3 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-[3-amino-4-(2,3-dihydro-1H-inden-2-yloxy)-5-(1-methylindazol-5-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C26H25N3O3/c1-29-24-8-7-19(12-20(24)15-28-29)22-10-16(6-9-25(30)31)11-23(27)26(22)32-21-13-17-4-2-3-5-18(17)14-21/h2-5,7-8,10-12,15,21H,6,9,13-14,27H2,1H3,(H,30,31) |
InChI Key |
ULNYPYSSPODXCS-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)C3=C(C(=CC(=C3)CCC(=O)O)N)OC4CC5=CC=CC=C5C4)C=N1 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=C(C(=CC(=C3)CCC(=O)O)N)OC4CC5=CC=CC=C5C4)C=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(3-Amino-4-(indan-2-yloxy)-5-(1-methyl-1H-indazol-5-yl)-phenyl)-propionic acid AK-106 AK106-001616 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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